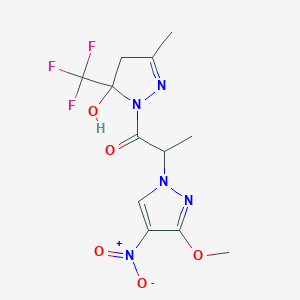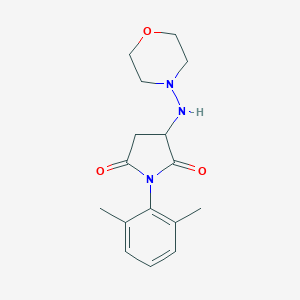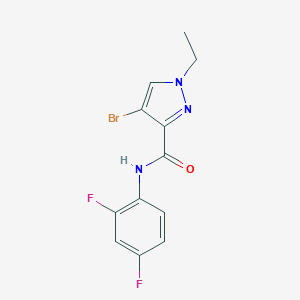![molecular formula C26H26FNO5 B280221 Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280221.png)
Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a synthetic compound with potential applications in scientific research. This compound is also known as MK-912 or L-760,735 and belongs to the class of quinolone carboxylic acid derivatives.
Wirkmechanismus
MK-912 acts as a selective antagonist of the NMDA receptor by binding to the glycine site of the receptor. This results in a decrease in the activity of the receptor, which in turn leads to a decrease in the release of neurotransmitters such as glutamate. The modulation of neurotransmitter release by MK-912 is believed to be due to its ability to inhibit the activity of voltage-gated calcium channels.
Biochemical and Physiological Effects:
Studies have shown that MK-912 can modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine. This modulation can lead to changes in behavior and cognitive function. MK-912 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MK-912 in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor modulation on behavior and cognitive function. However, a limitation of using MK-912 is its potential off-target effects on other receptors and ion channels.
Zukünftige Richtungen
For research on MK-912 include studying its effects on different animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more selective NMDA receptor antagonists may lead to the discovery of new therapeutic targets for the treatment of neurological disorders.
Synthesemethoden
The synthesis of Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves the reaction of 4-[(4-fluorophenoxy)methyl]-3-methoxybenzaldehyde with 2-methyl-5-nitro-1,4,5,6,7,8-hexahydroquinoline in the presence of a base. The resulting intermediate is then reduced with a reducing agent to yield the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. Studies have also shown that MK-912 can modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.
Eigenschaften
Molekularformel |
C26H26FNO5 |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
methyl 4-[4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H26FNO5/c1-15-23(26(30)32-3)24(25-20(28-15)5-4-6-21(25)29)16-7-8-17(22(13-16)31-2)14-33-19-11-9-18(27)10-12-19/h7-13,24,28H,4-6,14H2,1-3H3 |
InChI-Schlüssel |
IINKCHTXXXOIRL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)COC4=CC=C(C=C4)F)OC)C(=O)OC |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)COC4=CC=C(C=C4)F)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280138.png)



![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)


![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280155.png)
![5-[(2-methoxyphenoxy)methyl]-N-4-pyridinyl-2-furamide](/img/structure/B280157.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280160.png)